Product packaging for S-Methyl-D-penicillamine(Cat. No.:CAS No. 29913-84-6)

S-Methyl-D-penicillamine

Cat. No.: B144229
CAS No.: 29913-84-6
M. Wt: 163.24 g/mol
InChI Key: XSMLYGQTOGLZDA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Methyl-D-Penicillamine as a Key Metabolite of D-Penicillamine

This compound is a biochemically transformed metabolite of D-penicillamine. smallmolecules.com The metabolic process for D-penicillamine in the human body occurs through several pathways, including S-methylation, N-acetylation, and the formation of disulfides. tandfonline.commdpi.com this compound is the sole identified biochemically transformed metabolite of D-penicillamine. researchgate.net

The formation of this compound is catalyzed by the enzyme thiol methyltransferase. caymanchem.com This enzymatic reaction occurs in the membrane fraction of isolated human red blood cells, where the thiol group of D-penicillamine is methylated. caymanchem.comnih.gov Once formed, this compound can be further oxidized to its sulfoxide (B87167) or sulfone derivatives. mdpi.comtandfonline.com While a significant portion of D-penicillamine is absorbed from the gastrointestinal tract, only a small fraction of the dose is metabolized in the liver to this compound. mdpi.comresearchgate.net The primary route of elimination for D-penicillamine and its metabolites is renal, with disulfides being the main compounds found in urine. researchgate.net

The metabolism of D-penicillamine results in various compounds, as detailed in the table below.

Metabolite CategorySpecific Metabolites
S-Methylated This compound
Acetylated N-acetyl-D-penicillamine
Disulfides Cysteine-penicillamine disulfide, Penicillamine (B1679230) disulfide
Other Inorganic sulphates

This table summarizes the main metabolites of D-penicillamine identified in metabolic studies. tandfonline.commdpi.comresearchgate.net

Academic Context and Significance of this compound Studies

The study of this compound holds particular significance in the context of neurodegenerative diseases. smallmolecules.comtandfonline.com Research has indicated that patients with Parkinson's disease and Motor Neurone Disease excrete significantly higher median levels of this compound in their urine compared to healthy controls. smallmolecules.comtandfonline.comnih.gov

One study reported that patients with Parkinson's disease and Motor Neurone Disease excreted 177% and 209% more this compound, respectively, than the control group. tandfonline.comnih.gov This has led to further investigation into the potential role of this metabolite in the pathophysiology of these conditions. tandfonline.com

A strong correlation has been observed between the in vitro and in vivo production of this compound. tandfonline.comnih.gov This correlation strengthens the utility of using in vitro models, such as red blood cell membranes, to study the S-methylation of D-penicillamine and its potential implications in various physiological and pathological states. tandfonline.comnih.gov The investigation into the S-methylation of D-penicillamine using different substrates continues to be an area of active research, particularly in understanding its relevance in neurodegenerative disorders. tandfonline.com

Urinary Excretion of this compound in Neurodegenerative Diseases

Population Median Excretion Level Increase Compared to Control Statistical Significance (p-value)
Parkinson's Disease 177% < 0.01
Motor Neurone Disease 209% < 0.001

This interactive table presents data from a study comparing the urinary excretion of this compound in patients with neurodegenerative diseases to a control group. tandfonline.com

Historical Development of Research on this compound Metabolism

The journey of research into this compound is intrinsically linked to the history of its parent compound, D-penicillamine. D-penicillamine was first identified as a degradation product of penicillin. mdpi.comwikipedia.org Its therapeutic potential was first described by Dr. John Walshe in 1956 for the treatment of Wilson's disease, a genetic disorder of copper metabolism. wikipedia.orgnih.govresearchgate.net

Initial research focused on the primary therapeutic actions of D-penicillamine, such as its ability to chelate copper. wikipedia.orgnih.govmiami.edu As the clinical use of D-penicillamine expanded to other conditions like rheumatoid arthritis and cystinuria, interest in its metabolic fate grew. wikipedia.orgsci-hub.se

The development of advanced analytical techniques, such as chromatography, was crucial in identifying and isolating the various metabolites of D-penicillamine from biological fluids like urine. tandfonline.comnih.gov These studies led to the identification of major urinary metabolites, including penicillamine disulfide and cysteine-penicillamine disulfide. researchgate.net

Further detailed metabolic studies led to the discovery of this compound as the only biochemically transformed metabolite. researchgate.netnih.gov The enzyme responsible for its formation, thiol methyltransferase, was later identified in human red blood cell membranes. caymanchem.comnih.gov This discovery opened new avenues for research into the significance of the S-methylation pathway in drug metabolism and its potential role in various diseases. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B144229 S-Methyl-D-penicillamine CAS No. 29913-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLYGQTOGLZDA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184026
Record name D-Valine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-84-6
Record name S-Methyl-D-penicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Valine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Fates of S Methyl D Penicillamine

Enzymatic Pathways of S-Methyl-D-Penicillamine Formation

The formation of this compound from its parent compound, D-penicillamine, is an enzymatically driven process. This biotransformation involves the addition of a methyl group to the sulfur atom of the thiol group in the D-penicillamine molecule.

The primary enzyme responsible for the S-methylation of D-penicillamine is a thiol methyltransferase. caymanchem.com Research has identified this enzymatic activity in the membrane fraction of human red blood cells. caymanchem.comnih.gov These studies have demonstrated that human erythrocyte membranes can effectively catalyze the S-methylation of D-penicillamine. nih.gov The enzyme, thiol S-methyltransferase, facilitates this reaction, leading to the formation of this compound. nih.govnih.gov

Studies investigating the enzymatic S-methylation of penicillamine (B1679230) have provided insights into the kinetic properties of the responsible thiol methyltransferase. The enzyme exhibits activity towards both D- and L-isomers of penicillamine. Kinetic analyses have determined the apparent Michaelis constants (K_m) for both substrates. The K_m, which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), offers a measure of the enzyme's affinity for the substrate.

Kinetic Parameters of Human Erythrocyte Thiol Methyltransferase for Penicillamine Isomers
SubstrateApparent Michaelis Constant (K_m)Relative Maximum Velocity (V_max)
D-Penicillamine7.53 mMBaseline
L-Penicillamine7.27 mM>2.5 times that of D-Penicillamine

As the data indicates, the apparent K_m constants for D- and L-penicillamine were found to be 7.53 mM and 7.27 mM, respectively. nih.gov Despite the similar affinity for both isomers, the V_max value for L-penicillamine was determined to be more than 2.5 times greater than that for D-penicillamine, indicating a faster rate of methylation for the L-isomer. nih.gov Further research suggests that a single enzyme in the human red blood cell membrane is likely responsible for the S-methylation of D-penicillamine, L-penicillamine, and the compound 2-mercaptoethanol (B42355), based on similarities in subcellular distribution, inhibitor sensitivity, and thermal stability. nih.gov

Subsequent Biotransformations of this compound

Following its formation, this compound does not remain inert but undergoes further metabolic changes. These subsequent biotransformations modify its chemical structure, leading to the creation of other derivative compounds.

A key metabolic fate for this compound is oxidative metabolism. This process involves the oxidation of the sulfur atom within the molecule. Research has shown that this compound is further oxidized to form its corresponding sulfoxide (B87167) and sulfone derivatives. mdpi.com

Interrelationships with Other D-Penicillamine Metabolic Pathways

The metabolism of D-penicillamine occurs through multiple routes, including S-methylation, N-acetylation, and disulfide formation. nih.govmdpi.comtandfonline.com This indicates that these pathways operate in parallel, competing for the parent D-penicillamine substrate. The major urinary metabolites of D-penicillamine are often identified as disulfides, such as cysteine-penicillamine disulfide and penicillamine disulfide. nih.gov The existence of these varied metabolic products—this compound, N-acetyl-D-penicillamine, and various disulfides—demonstrates the significant cross-talk and complexity of D-penicillamine's biotransformation in the body. nih.govmdpi.com

Advanced Analytical Methodologies for S Methyl D Penicillamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analysis of S-Methyl-D-penicillamine, providing the necessary resolving power to separate it from its parent compound and other related metabolites. The quantitative analysis of D-penicillamine in biological samples is complex due to its existence in various forms, including the free thiol, disulfides, and this compound researchgate.net.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of D-penicillamine and its metabolites. Methods often employ reversed-phase columns, such as a C18 column, to separate the compounds based on their hydrophobicity nih.gov. Due to the chemical nature of these compounds, specialized detection methods are often required to achieve adequate sensitivity and selectivity.

One common approach involves chemical derivatization to enhance detectability. For instance, thiol-containing compounds can be reacted with derivatizing agents like N-(1-pyrenyl)maleimide (NPM) to form fluorescent adducts, which can then be sensitively detected nih.govsemanticscholar.org. Another strategy involves derivatization with ninhydrin, allowing for fluorescence or UV/Vis absorbance detection nih.gov.

Electrochemical detection (ED) is another highly sensitive technique used in conjunction with HPLC for the analysis of D-penicillamine and its metabolites researchgate.net. Amperometric detection, a type of ED, has been successfully used by oxidizing the molecule at a specific potential (e.g., +0.95 V) at a glassy carbon or graphite electrode nih.govnih.gov. This approach provides excellent sensitivity, with detection limits for D-penicillamine reported in the picogram range nih.gov.

TechniqueColumnDetection MethodKey ParametersReference
Reverse-Phase HPLCC18Amperometric Electrochemical DetectionOxidation Potential: +0.95 V vs. Ag/AgCl nih.gov
Reverse-Phase HPLCNot SpecifiedFluorescence DetectionDerivatization with N-(1-pyrenyl)maleimide (NPM) nih.govsemanticscholar.org
Reverse-Phase HPLCC18Fluorescence or UV/VisDerivatization with ninhydrin; Copper(II)-L-proline in mobile phase nih.gov

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) offers a high-resolution separation technique for volatile compounds. This compound, like its parent amino acid, is non-volatile. Therefore, its analysis by GC requires a chemical derivatization step to increase its volatility and thermal stability nih.gov. A common method used in metabolomics is trimethylsilylation, where active hydrogens on the molecule (e.g., on carboxyl and amino groups) are replaced with trimethylsilyl (TMS) groups nih.gov.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification nih.gov. Specialized detectors, such as a nitrogen-phosphorus detector (NPD), can also be employed to provide selectivity for nitrogen-containing compounds like this compound nih.gov. This approach allows for the inclusion of this compound in broader, GC-based metabolomic studies that profile a wide range of small, volatile metabolites in biological samples uah.edu.

Spectroscopic and Electrochemical Characterization Approaches

Spectroscopic and electrochemical techniques are indispensable for both the structural confirmation and sensitive quantification of this compound and related thiol metabolites.

Electrochemical Detection Strategies for Thiol Metabolites

Electrochemical methods offer high sensitivity for the detection of electroactive species. D-penicillamine and its thiol-containing metabolites are readily oxidizable, making them excellent candidates for electrochemical detection nih.gov. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of these compounds and to develop sensitive analytical sensors mdpi.com.

Electrochemical sensors, often based on modified electrodes such as carbon paste or self-assembled monolayer gold electrodes, can enhance the electrochemical response and provide lower detection limits mdpi.comresearchgate.net. For D-penicillamine, these sensors have demonstrated a linear dynamic range from micromolar (μM) down to nanomolar (nM) concentrations, with detection limits as low as 0.015 μM mdpi.com. While this compound lacks the free thiol group of its parent, its structure may still possess other electroactive functionalities or could be chemically modified to be detectable, allowing these sensitive strategies to be adapted for its analysis.

MethodologyElectrode TypeTechniquePerformance Metric (for D-Penicillamine)Reference
Electrochemical SensorModified Carbon Paste ElectrodeCV, DPVLOD: 0.015 μM mdpi.com
HPLC DetectorGraphite Working ElectrodeAmperometryLOD: 20 pg nih.gov
Self-Assembled MonolayerGold ElectrodeCVLOD: 0.1 μM researchgate.net

Mass Spectrometry (MS) Applications in Metabolomic Investigations

Mass Spectrometry (MS) is a powerful technique for the identification and quantification of metabolites due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes a premier tool for metabolomic investigations.

LC coupled with tandem mass spectrometry (LC-MS/MS) has been successfully developed for the reliable identification and quantification of D-penicillamine and its adducts in various biological tissues, including plasma, liver, and brain nih.govresearchgate.net. This technique typically uses an electrospray ionization (ESI) source to generate ions, which are then separated and fragmented to produce a characteristic fingerprint for the molecule. By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions can be monitored, providing exceptional selectivity and enabling quantification even in complex matrices nih.govresearchgate.net. This approach is directly applicable to the study of this compound, allowing for its precise measurement in pharmacokinetic and metabolic studies researchgate.net.

Isotopic Labeling Studies for Elucidating Metabolic Flux

Isotopic labeling is a sophisticated technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA) nih.govcreative-proteomics.com. This approach provides quantitative insights into the rates of metabolic reactions in living systems, which cannot be obtained by simply measuring metabolite concentrations frontiersin.org.

In the context of this compound research, stable isotope labeling can be used to elucidate its formation from D-penicillamine. The process involves introducing D-penicillamine labeled with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system. As the labeled D-penicillamine is metabolized, the isotope is incorporated into its downstream products, including this compound frontiersin.org.

By analyzing the isotopic enrichment patterns of these metabolites over time using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the flux through the S-methylation pathway nih.govfrontiersin.org. This provides a dynamic view of the metabolic network, revealing how factors like disease state or drug interactions might alter the rate at which D-penicillamine is converted to its S-methylated form. This technique is invaluable for understanding the regulation and dynamics of drug metabolism pathways monash.edu.

Development and Validation of In Vitro and In Vivo Assays for S-Methylation

The investigation of S-methylation of D-penicillamine, a key metabolic pathway, necessitates the use of meticulously developed and validated in vitro and in vivo assays. These analytical methods are crucial for quantifying the formation of this compound and understanding its pharmacokinetics.

In Vitro Assays

In vitro assays are fundamental for elucidating the enzymatic mechanisms of S-methylation. A common approach involves incubating D-penicillamine with a biological sample, such as human erythrocyte membranes, which contain the enzyme thiol methyltransferase. nih.gov These experiments are designed to determine the kinetics of the S-methylation reaction.

Key components of a typical in vitro S-methylation assay include:

Substrate: D-penicillamine

Methyl Donor: S-adenosyl-L-methionine (SAM)

Enzyme Source: Tissue homogenates (e.g., liver, kidney) or cell fractions (e.g., red blood cell membranes). nih.govnih.gov

Buffer System: To maintain optimal pH and ionic strength for enzyme activity.

The reaction product, this compound, is then quantified using various analytical techniques. High-performance liquid chromatography (HPLC) is a frequently employed method for the separation and quantification of D-penicillamine and its metabolites. nih.govnih.gov

Validation of these in vitro assays is paramount to ensure the accuracy and reliability of the data. This process involves a rigorous assessment of several parameters:

Table 1: Validation Parameters for In Vitro S-Methylation Assays

Parameter Description Typical Acceptance Criteria
Specificity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte.
Linearity The range over which the assay response is directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.
Accuracy The closeness of the measured value to the true value, often assessed by spike and recovery experiments. Recovery values are typically expected to be within 80-120%.
Precision The degree of repeatability of the assay, expressed as the relative standard deviation (RSD) of replicate measurements. Intra- and inter-day precision should ideally be less than 15% RSD.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the assay. Typically defined as a signal-to-noise ratio of 3:1.

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely measured. | Typically defined as a signal-to-noise ratio of 10:1. |

In Vivo Assays

In vivo assays are essential for understanding the metabolism and pharmacokinetics of D-penicillamine in a whole organism. These studies typically involve the administration of D-penicillamine to human subjects or animal models, followed by the collection of biological samples, such as urine and blood, for analysis. nih.govtandfonline.com

A study investigating the in vivo S-methylation of D-penicillamine might proceed as follows:

D-penicillamine is administered orally to subjects. nih.gov

Urine and blood samples are collected at specified time intervals. nih.govtandfonline.com

The samples are processed to extract D-penicillamine and its metabolites.

The concentrations of this compound and the parent drug are quantified using a validated analytical method, such as HPLC. nih.govnih.gov

Research has shown a high correlation between the in vitro production of this compound in red blood cell membranes and its in vivo excretion in urine. nih.govtandfonline.com This suggests that in vitro assays using erythrocyte membranes can be a valuable tool for predicting in vivo S-methylation capacity.

Table 2: Illustrative Research Findings on S-Methylation of D-penicillamine

Study Type Sample Matrix Key Findings Reference
In Vitro Human Red Blood Cell Membranes Demonstrated the enzymatic S-methylation of D-penicillamine. The apparent Michaelis (Km) constant for D-penicillamine was 7.53 mM. nih.gov
In Vivo Human Urine Patients with Parkinson's and Motor Neurone Disease excreted significantly higher levels of this compound compared to controls. nih.govtandfonline.com

The development and validation of both in vitro and in vivo assays are critical for advancing our understanding of D-penicillamine metabolism. peplobio.com These methodologies provide the foundation for investigating the factors that influence S-methylation and its potential clinical implications.

Table 3: List of Chemical Compounds

Compound Name
This compound
D-penicillamine
S-adenosyl-L-methionine
N-acetyl-D-penicillamine

Clinical and Pathophysiological Correlates of S Methyl D Penicillamine

S-Methyl-D-Penicillamine as a Potential Biomarker in Neurological Disorders

The investigation of endogenous and xenobiotic metabolism has opened avenues for identifying potential biomarkers in complex diseases. This compound has emerged as a compound of interest in the context of neurological disorders, particularly Parkinson's disease and motor neuron disease.

Studies have revealed a significant difference in the urinary excretion of this compound in individuals with Parkinson's disease compared to healthy controls. Following oral administration of D-penicillamine, patients with Parkinson's disease were found to excrete a significantly higher median level of this compound in their urine. One study reported that this increase was as much as 177% higher than that of the control group, suggesting a potential alteration in the S-methylation pathway in these patients.

Similar to the findings in Parkinson's disease, elevated urinary excretion of this compound has also been observed in patients with motor neuron disease. Research has indicated that individuals with motor neuron disease excrete a median level of this compound that is 209% higher than that of healthy controls after a dose of D-penicillamine. Motor neuron diseases are a group of progressive neurological disorders that destroy motor neurons, the cells that control essential voluntary muscle activity. The altered metabolism of D-penicillamine to this compound in these patients points towards a possible link between S-methylation processes and the pathophysiology of the disease.

The S-methylation of compounds containing a sulfhydryl group is generally considered a detoxification pathway. This metabolic process can render xenobiotics and endogenous compounds more water-soluble, facilitating their excretion from the body. In the context of neurodegenerative diseases, it has been proposed that the enhanced S-methylation of D-penicillamine could reflect an attempt by the body to detoxify the compound. Some theories suggest that in certain susceptible individuals, the liberation of the –SH radical from penicillamine (B1679230) could inhibit –SH dependent enzymes, leading to neuronal cell death. Therefore, the increased production of this compound in Parkinson's and motor neuron disease patients might represent an upregulated detoxification response.

Impact of Genetic Variability on this compound Metabolism

The metabolism of xenobiotics is often influenced by an individual's genetic makeup, which can lead to variations in metabolic outcomes. The metabolism of D-penicillamine, including its conversion to this compound, is no exception.

Translational Studies: Correlation of In Vitro and In Vivo this compound Production

To bridge the gap between laboratory findings and clinical observations, translational studies are crucial. Research on this compound has demonstrated a strong correlation between its production in in vitro (laboratory) and in vivo (living organism) settings.

In one study, the in vitro S-methylation of D-penicillamine was assessed using red blood cell membranes, and these results were compared with the in vivo production, as measured by urinary excretion of this compound in the same individuals. The results showed a high degree of correlation between the in vitro and in vivo production of this compound across different study groups.

Correlation Coefficients for In Vitro vs. In Vivo this compound Production

Study Group Correlation Coefficient (rs)
Control 0.936
Parkinson's Disease 0.986

Data sourced from Peters et al. (1994).

This strong correlation provides evidence that the in vitro model using red blood cell membranes is a reliable predictor of in vivo S-methylation capacity for D-penicillamine. This is significant for future research, as it suggests that in vitro studies can be effectively used to investigate the S-methylation of D-penicillamine and its potential implications in neurological disorders.

Metabolic Context in D-Penicillamine Induced Adverse Reactions

The metabolism of D-penicillamine is complex, involving several biochemical pathways that can influence both its therapeutic efficacy and its potential to induce adverse reactions. Once ingested, D-penicillamine is metabolized into various compounds, including disulfides, inorganic sulfates, N-acetyl-D-penicillamine, and this compound. mdpi.com A significant portion, around 80%, of D-penicillamine in the plasma is bound to proteins like albumin, which contributes to its slow elimination. mdpi.com The remaining fraction consists of the free form of the drug (about 6%) and its various metabolites (about 14%). mdpi.com

One of the key metabolic pathways is S-methylation, a detoxification process for many sulfhydryl drugs. tandfonline.com This reaction is catalyzed by the enzyme thiol methyltransferase, which is present in human red blood cell membranes. nih.gov This enzyme facilitates the conversion of the sulfhydryl group in D-penicillamine to an S-methyl derivative, forming this compound. tandfonline.comnih.gov This metabolite can be further oxidized to a sulfoxide (B87167) or sulfone. mdpi.com

Research has indicated a link between an individual's metabolic profile and the likelihood of experiencing adverse reactions to D-penicillamine. For instance, patients who are identified as poor sulfoxidizers have demonstrated a higher incidence of immunologically mediated toxicity from the drug. mdpi.com This suggests that the efficiency of specific metabolic pathways is a critical determinant of the drug's safety profile.

Studies have explored the variability in D-penicillamine metabolism among different populations. One study compared the urinary excretion of D-penicillamine and its metabolites in healthy volunteers against patients with Parkinson's Disease and Motor Neurone Disease. The results showed that patients with these neurodegenerative diseases excreted significantly higher median levels of this compound compared to the control group. tandfonline.comnih.gov This increased S-methylation may represent a compensatory detoxification pathway in individuals where other metabolic routes, such as S-oxidation, are impaired. tandfonline.com

The production of this compound has been shown to be highly correlated between in vitro tests using red blood cell membranes and in vivo measurements from urine analysis across control, Parkinson's, and Motor Neurone Disease populations. tandfonline.comnih.gov

Research Findings on this compound Excretion

The following table summarizes the findings from a study investigating the urinary excretion of this compound in different patient populations after administration of D-penicillamine.

Urinary Excretion of this compound

Patient GroupMedian Percentage Increase in this compound Excretion Compared to Controls
Parkinson's Disease Patients177%
Motor Neurone Disease Patients209%
Data derived from a study on D-penicillamine metabolism in neurodegenerative diseases. tandfonline.comnih.gov

Genetic factors also play a role in the enzymes responsible for drug metabolism. Thiopurine S-methyltransferase (TPMT) is an enzyme known for its genetic polymorphism, which affects its ability to metabolize thiopurine drugs. nih.govjpedres.org Individuals with inherited TPMT deficiency are at a much higher risk of severe hematopoietic toxicity when treated with standard doses of thiopurines because they accumulate excessive levels of thioguanine nucleotides. nih.gov While the primary research on TPMT polymorphism focuses on thiopurines, the S-methylation pathway is also crucial for D-penicillamine. tandfonline.com Therefore, genetic variability in methyltransferase enzymes could be a contributing factor to the varied metabolic profiles and adverse reactions seen in patients treated with D-penicillamine.

Molecular and Enzymatic Interactions Involving S Methyl D Penicillamine

Mechanistic Investigations of Thiol Methyltransferase Activity Towards D-Penicillamine

The primary pathway for the formation of S-Methyl-D-penicillamine is through the enzymatic S-methylation of D-penicillamine, a reaction catalyzed by thiol methyltransferase. caymanchem.comnih.gov Detailed mechanistic studies have been conducted using human erythrocyte membranes, which contain a notable thiol methyltransferase activity. These investigations aimed to determine if the enzyme responsible for the S-methylation of the prototype substrate 2-mercaptoethanol (B42355) (2-ME) also acts on D- and L-penicillamine.

Human red blood cell membranes were found to effectively catalyze the S-methylation of both D- and L-penicillamine. nih.gov Kinetic analysis revealed distinct parameters for these stereoisomers. The apparent Michaelis (Km) constants were similar for D-penicillamine and L-penicillamine, recorded at 7.53 mM and 7.27 mM, respectively. However, the maximal velocity (Vmax) for L-penicillamine was more than 2.5 times greater than that for D-penicillamine, indicating a stereoselective preference in the catalytic rate. nih.gov

Comparative studies showed that the methyltransferase activities for D-penicillamine, L-penicillamine, and 2-ME shared similar subcellular distributions, inhibitor sensitivities, and thermal stabilities. Furthermore, measurements in red blood cell membranes from 19 different individuals showed a highly significant correlation between the methylation activities for all three substrates (r > 0.98). These findings strongly suggest that a single enzyme is responsible for the S-methylation of all three thiol compounds. nih.gov

Enzyme Kinetic Parameters for Thiol Methyltransferase Activity in Human Erythrocyte Membranes nih.gov
SubstrateApparent Michaelis Constant (Km) (mM)Maximal Velocity (Vmax) (nmol/mg protein/hr)
D-Penicillamine7.53Value not explicitly stated, but used as a baseline
L-Penicillamine7.27>2.5 times the Vmax of D-Penicillamine

Role of this compound in Thiol-Disulfide Exchange Dynamics

Thiol-disulfide exchange is a critical biochemical reaction where a thiol group attacks a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. This process is fundamental to protein folding, redox signaling, and the mechanism of action for various thiol-containing drugs, including the parent compound D-penicillamine. nih.govdrugbank.commdpi.com D-penicillamine's therapeutic effects are partly attributed to its ability to participate in disulfide interchange, for instance, with cystine to form a more soluble penicillamine-cysteine disulfide, which is readily excreted. drugbank.com

The defining feature of this compound is the methylation of its sulfhydryl (-SH) group, converting it into a thioether (-S-CH₃) group. This structural modification fundamentally alters its role in thiol-disulfide exchange dynamics. The presence of the methyl group on the sulfur atom blocks the thiol's ability to act as a nucleophile in an exchange reaction. Consequently, this compound is unable to directly participate in thiol-disulfide interchange.

This chemical inertness in redox exchange reactions means that the formation of this compound represents a metabolic pathway that effectively terminates the ability of D-penicillamine to cleave disulfide bonds. While D-penicillamine can interact with biological disulfides, its S-methylated metabolite cannot, highlighting a significant functional divergence based on this single metabolic step.

Structural Biology Insights into this compound Binding to Biological Macromolecules

Direct structural biology studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, specifically detailing the binding of this compound to biological macromolecules, are not extensively documented in the available literature. However, insights can be inferred from studies on its parent compound, D-penicillamine.

NMR spectroscopy has been used to study the reactions of D-penicillamine with serum albumin. These studies revealed that D-penicillamine reacts with disulfide bonds on the protein, notably forming a penicillamine-cysteine mixed disulfide. nih.gov The free thiol group of D-penicillamine is essential for this covalent interaction.

The methylation of this thiol group in this compound precludes such covalent, disulfide-mediated binding to proteins like albumin. Any interaction between this compound and a biological macromolecule would be limited to non-covalent forces such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions involving the amino acid backbone and the methyl groups. The conversion of the thiol to a thioether removes a key site for metal chelation and covalent bond formation, suggesting that this compound would have a significantly different and likely weaker binding profile to macromolecules compared to its parent compound. nih.gov

Structure-Activity Relationship Studies of S-Methylated Penicillamine (B1679230) Derivatives in Biological Systems

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. nih.gov Alterations to a molecule's functional groups can dramatically change its efficacy, potency, and metabolic stability.

While specific SAR studies focusing on a series of S-alkylated D-penicillamine derivatives are not widely available, the functional consequences of S-methylation can be analyzed from a SAR perspective. The primary structural difference between D-penicillamine and this compound is the substitution of a proton on the sulfur atom with a methyl group. This modification has several key impacts:

Loss of Thiol Reactivity : As discussed, the methylation blocks the thiol group, which is the most reactive part of the D-penicillamine molecule. This eliminates its ability to chelate certain heavy metals and to engage in thiol-disulfide exchange, which are central to the parent drug's mechanisms of action. nih.govdrugbank.com

Increased Lipophilicity : The addition of a methyl group slightly increases the lipophilicity of the molecule. Studies on other derivatives of D-penicillamine, such as hexyl esters, have shown that increasing lipophilicity can create longer-acting agents by altering their distribution and retention in tissues. nih.gov While the change from S-H to S-CH₃ is less dramatic than esterification, it represents a shift in the physicochemical properties of the compound.

Altered Steric Profile : The methyl group adds bulk compared to a hydrogen atom, which could influence how the molecule fits into the active site of enzymes or the binding pockets of receptors.

Therefore, from an SAR standpoint, the S-methylation of D-penicillamine serves as an inactivation step concerning its thiol-dependent activities. This metabolic conversion effectively detours the parent compound from its primary mechanisms of action, highlighting the critical role of the free sulfhydryl group in the biological effects of penicillamine and its derivatives.

Emerging Research Avenues and Future Directions for S Methyl D Penicillamine

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are proving to be invaluable tools in the study of drug metabolism, offering insights into the molecular interactions that govern the fate of compounds like D-penicillamine in the body. These in silico approaches allow researchers to model the behavior of molecules at an atomic level, predicting their interactions with biological targets and elucidating the mechanisms of their metabolic transformations.

In the context of S-Methyl-D-penicillamine, computational studies can be employed to investigate the enzymatic S-methylation of the parent drug, D-penicillamine. By simulating the interaction of D-penicillamine with methyltransferase enzymes, researchers can identify the key amino acid residues involved in the catalytic process and predict the binding affinity and orientation of the substrate. This information is crucial for understanding the efficiency and specificity of the methylation reaction.

Molecular dynamics simulations, which track the movements of atoms and molecules over time, can provide a dynamic picture of how this compound interacts with its biological environment. For instance, simulations can be used to study the binding of this compound to transport proteins or its interaction with cell membranes, shedding light on its distribution and elimination from the body. A study on the primary nucleation of penicillamine (B1679230) racemates and their enantiomers using molecular dynamics has demonstrated the power of these simulations in understanding the fundamental physicochemical properties of these molecules dntb.gov.uaresearchgate.net. Such computational approaches can be extended to its methylated metabolite to predict its behavior in complex biological systems.

Furthermore, theoretical simulations can be utilized to explore the chiral differentiation of D- and L-penicillamine and their metabolites. Understanding the stereospecificity of metabolic enzymes and biological transporters is critical, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Computational methods can help in predicting these differences for this compound, guiding further experimental investigations.

Development of Advanced Bioanalytical Platforms for Comprehensive Metabolite Profiling

The accurate and sensitive quantification of drug metabolites is essential for pharmacokinetic and pharmacodynamic studies. The development of advanced bioanalytical platforms is revolutionizing the field of metabolite profiling, enabling a more comprehensive understanding of a drug's metabolic fate. For this compound, these platforms are crucial for elucidating its formation, distribution, and excretion patterns.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for bioanalysis. Various HPLC methods have been developed for the analysis of D-penicillamine and its disulfides in biological matrices nih.govnih.gov. These techniques can be adapted and optimized for the specific detection and quantification of this compound. The use of high-resolution mass spectrometry allows for the unambiguous identification of the metabolite, even at low concentrations.

Emerging techniques such as liquid chromatography-mass spectrometry (LC-MS) based metabolomics are enabling the simultaneous analysis of a wide array of metabolites in a single sample. This untargeted approach can provide a global snapshot of the metabolic changes induced by D-penicillamine administration, revealing not only the levels of this compound but also its impact on endogenous metabolic pathways. Such comprehensive profiling can help in identifying potential biomarkers of drug efficacy or toxicity.

Moreover, the development of novel sample preparation techniques, such as solid-phase microextraction and liquid-phase microextraction, can enhance the sensitivity and selectivity of the analytical methods by effectively isolating and concentrating this compound from complex biological samples like plasma and urine. Kinetic spectrophotometric methods have also been explored for the quantitative determination of D-penicillamine, which could potentially be adapted for its methylated metabolite biointerfaceresearch.com.

Exploration of this compound's Role in Other Disease States

While the parent compound, D-penicillamine, is known for its use in conditions like Wilson's disease and rheumatoid arthritis, the potential role of its metabolite, this compound, in these and other disease states is an area of active investigation. The biological activity of a metabolite can sometimes differ significantly from the parent drug, and in some cases, the metabolite may be responsible for either the therapeutic effects or the adverse reactions.

A significant area of emerging research is the link between this compound and neurodegenerative diseases. A pivotal study investigated the metabolism of D-penicillamine in patients with Parkinson's disease and Motor Neurone Disease. The findings revealed that patients with these neurodegenerative conditions excreted significantly higher levels of this compound in their urine compared to healthy controls nih.govtandfonline.com. This suggests an alteration in the S-methylation pathway in these diseases, which could have pathological implications or serve as a potential biomarker.

Patient Group Median Urinary Excretion of this compound (Percentage increase compared to controls)
Parkinson's Disease177%
Motor Neurone Disease209%

Data from Peters et al. (1994) nih.govtandfonline.com

The study also found a high correlation between the in vitro and in vivo production of this compound, further strengthening the link between altered methylation capacity and these neurological disorders nih.govtandfonline.com.

The role of D-penicillamine and its metabolites in cancer is another area of interest. Some studies have suggested that D-penicillamine, in combination with copper, can exhibit antiproliferative effects on tumor cells in vitro nih.gov. It has also been shown to enhance the response of lung and breast cancer cells to radiation and chemotherapy nih.gov. The contribution of this compound to these anticancer effects remains to be elucidated.

Furthermore, D-penicillamine is known to induce autoimmune disorders in some patients nih.govwjgnet.comnih.gov. The potential involvement of this compound in these immunomodulatory effects is an important area for future research. It has been hypothesized that the autoimmune complications of D-penicillamine could be related to its effects on zinc and magnesium levels and pyridoxine (B80251) inactivation mgwater.com. Whether S-methylation alters these properties is a key question to be addressed.

Strategies for Modulating S-Methylation Pathways for Therapeutic Intervention

The S-methylation pathway is a critical route for the metabolism of many xenobiotics and endogenous compounds. The modulation of this pathway presents a potential therapeutic strategy to either enhance the desired effects of a drug or mitigate its toxicity. S-adenosylmethionine (SAMe) serves as the primary methyl donor for these reactions nih.gov.

Therapeutic interventions could be designed to either upregulate or downregulate the activity of the methyltransferase enzymes responsible for the S-methylation of D-penicillamine. For instance, in conditions where increased S-methylation is associated with adverse effects, inhibitors of the specific thiol methyltransferase could be co-administered with D-penicillamine. Conversely, if this compound is found to have beneficial properties, strategies to enhance its formation could be explored.

One approach to modulating methylation processes is to alter the intracellular ratio of S-adenosylmethionine (AdoMet) to S-adenosylhomocysteine (AdoHcy), as this ratio is indicative of methylation capacity aacrjournals.org. This can be achieved by using agents that affect the synthesis of AdoMet or the breakdown of AdoHcy. Such interventions could have broad effects on methylation-dependent processes, including those involved in cancer and other diseases nih.govnih.gov.

Furthermore, understanding the genetic polymorphisms of the methyltransferase enzymes involved in this compound formation can lead to personalized medicine approaches. Individuals with different genetic makeups may metabolize D-penicillamine at different rates, leading to varying levels of this compound and potentially different clinical outcomes. Genotyping patients for these polymorphisms could help in tailoring D-penicillamine therapy.

Systems Biology Approaches to Integrate this compound Metabolism Data

Systems biology offers a holistic approach to understanding complex biological processes by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics, with computational modeling nih.govdbkgroup.orgresearchgate.net. This approach is particularly well-suited for studying drug metabolism, as it can capture the intricate network of interactions that determine a drug's fate and effects in the body nih.govspringernature.com.

By applying a systems biology framework to the study of this compound, researchers can build comprehensive models of D-penicillamine metabolism. These models would incorporate data on the expression and activity of methyltransferase enzymes, the concentrations of co-factors like SAMe, and the levels of D-penicillamine and its various metabolites, including this compound.

Integrating metabolomics data with these models can provide a dynamic view of how D-penicillamine administration perturbs the metabolic network of the cell. This can help in identifying off-target effects and understanding the mechanisms of drug-induced toxicity. For example, by analyzing the global metabolic changes that correlate with high levels of this compound, new hypotheses about its biological role can be generated.

Furthermore, these integrated models can be used to simulate the effects of genetic variations or co-administered drugs on the metabolism of D-penicillamine, aiding in the prediction of drug-drug interactions and patient-specific responses. Ultimately, a systems biology approach can accelerate the translation of basic research findings on this compound into clinically relevant applications, leading to safer and more effective therapeutic strategies.

Q & A

Q. How do researchers validate the specificity of this compound’s interaction with metalloenzymes?

  • Use enzyme inhibition assays (e.g., angiotensin-converting enzyme) with and without pre-incubation with metal ions. Competitive inhibition studies with excess D-penicillamine or EDTA confirm target engagement .

Data Interpretation and Reproducibility

Q. What factors contribute to variability in this compound’s therapeutic outcomes across experimental models?

  • Variability arises from differences in species-specific metabolism, genetic background (e.g., Wilson disease models), and co-administered drugs. Standardize animal models (e.g., ATP7B-knockout mice) and report detailed husbandry conditions (diet, circadian cycles) .

Q. How can researchers enhance reproducibility in synthesizing and characterizing this compound?

  • Adopt the "experimental" section guidelines from Medicinal Chemistry Research: provide step-by-step synthesis protocols, NMR acquisition parameters (e.g., solvent, frequency), and raw spectral data in supplementary files .

Ethical and Safety Guidelines

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use fume hoods for synthesis (methyl iodide is toxic), and implement PPE (gloves, goggles) to prevent dermal exposure. Waste disposal must comply with EPA guidelines for heavy metal contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.